

Application Note: Quantification of Penicillin V in Human Plasma using HPLC-UV

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Compound of Interest

Compound Name: Penicillin V benzathine

Cat. No.: B1220651

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Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Penicillin V in human plasma. Penicillin V, administered as **Penicillin V benzathine**, is an antibiotic used to treat a variety of bacterial infections.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol employs a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation. The method has been developed to be specific, accurate, precise, and linear over a clinically relevant concentration range.

Introduction

Penicillin V is a widely prescribed oral antibiotic effective against gram-positive bacteria.[1] Following administration of **Penicillin V benzathine**, the salt dissociates, releasing Penicillin V into the bloodstream.[2] Monitoring the concentration of Penicillin V in plasma is essential to ensure therapeutic efficacy and to conduct pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of drugs in biological matrices.[4][5] This application note provides a detailed protocol for the quantification of Penicillin V in human plasma, which can be readily implemented in a research or clinical laboratory setting.

Experimental

Materials and Reagents

- Penicillin V Potassium salt (Reference Standard)
- Internal Standard (IS), e.g., Penicillin G or a suitable analog
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (ACS grade)
- Orthophosphoric acid (ACS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- HPLC system with a UV/Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
- Data acquisition and processing software
- Analytical balance
- Centrifuge
- Vortex mixer
- pH meter

Sample Preparation

A protein precipitation method is employed for the extraction of Penicillin V from plasma. This technique is efficient for removing high molecular weight proteins that can interfere with the HPLC analysis.[6][7][8]

Protocol:

- Pipette 200 µL of plasma sample into a microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Add 600 µL of acetonitrile to precipitate the plasma proteins.[7][9]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions

The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Methanol:0.01 M Potassium Phosphate Monobasic (21:4:75 v/v/v), pH adjusted to 4.5 with phosphoric acid[4]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detection Wavelength	225 nm
Run Time	10 minutes

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][10] The following parameters were assessed:

- **Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
- **Linearity:** The method was found to be linear over the concentration range of 0.1 to 20 µg/mL.
- **Accuracy and Precision:** The intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% at the LLOQ).[10]
- **Recovery:** The extraction recovery of Penicillin V from plasma was determined to be consistently above 85%.
- **Stability:** The stability of Penicillin V in plasma was evaluated under various conditions including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -20°C. [6][11]

Table 1: Linearity and Range

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Penicillin V	0.1 - 20	> 0.995

Table 2: Accuracy and Precision

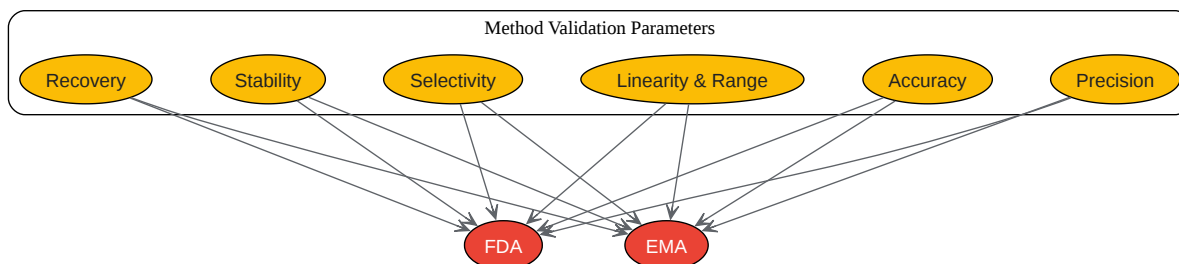
QC Concentration (µg/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
0.3 (Low)	< 10	90-110	< 10	90-110
5.0 (Medium)	< 10	90-110	< 10	90-110
15.0 (High)	< 10	90-110	< 10	90-110

Diagrams



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Caption: Experimental workflow for the quantification of Penicillin V in plasma.



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Caption: Relationship between method validation parameters and regulatory guidelines.

Conclusion

The HPLC-UV method described in this application note is suitable for the reliable quantification of Penicillin V in human plasma. The simple protein precipitation sample preparation and straightforward chromatographic conditions make this method efficient and easy to implement for routine analysis in a variety of research and clinical settings. The method has been validated to meet regulatory standards for bioanalytical method validation.

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